molecular formula C14H20N2 B275922 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine

2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine

Cat. No. B275922
M. Wt: 216.32 g/mol
InChI Key: YZCHEEQTGDPXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine, also known as CYPMETA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. CYPMETA is a member of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as amphetamines and cathinones.

Scientific Research Applications

2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has been studied extensively for its potential applications in pharmacology and medicine. One of the main areas of research has been its potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and reward pathways in the brain.

Mechanism of Action

The mechanism of action of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with the dopamine and norepinephrine transporters. 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine acts as a substrate for these transporters, leading to an increase in the release of dopamine and norepinephrine in the synaptic cleft. This increase in neurotransmitter release is thought to be responsible for the mood-enhancing and stimulant effects of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine.
Biochemical and Physiological Effects
2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine can increase heart rate, blood pressure, and body temperature, which are characteristic of stimulant drugs. 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has also been shown to increase locomotor activity and induce hyperactivity in animal models. In addition, 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine for lab experiments is its high affinity for the dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these transporters in various neurological and psychiatric disorders. However, one of the limitations of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine. One area of research is the development of novel therapeutic agents based on the structure of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine. Another area of research is the investigation of the long-term effects of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine use, including its potential for neurotoxicity and addiction. Additionally, further research is needed to elucidate the exact mechanism of action of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine and its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine involves the reaction of pyridine-4-carboxaldehyde with cyclohex-1-en-1-amine in the presence of sodium triacetoxyborohydride. The resulting product is then subjected to a reductive amination reaction with 2-bromoethylamine hydrobromide to yield 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine. This synthesis method has been reported to yield high purity 2-(cyclohex-1-en-1-yl)-N-(pyridin-4-ylmethyl)ethanamine with good yields.

properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-(pyridin-4-ylmethyl)ethanamine

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14/h4,7-10,16H,1-3,5-6,11-12H2

InChI Key

YZCHEEQTGDPXFI-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNCC2=CC=NC=C2

Canonical SMILES

C1CCC(=CC1)CCNCC2=CC=NC=C2

Origin of Product

United States

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